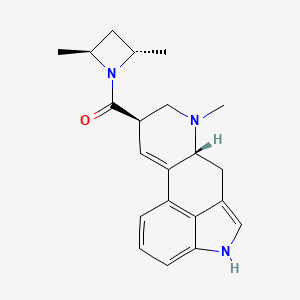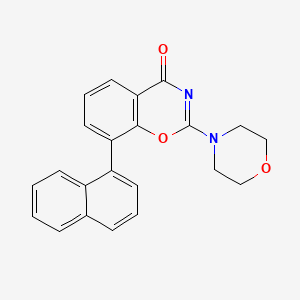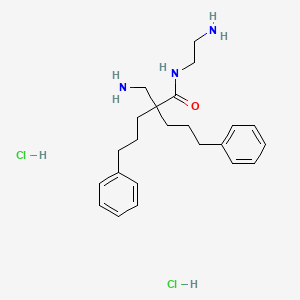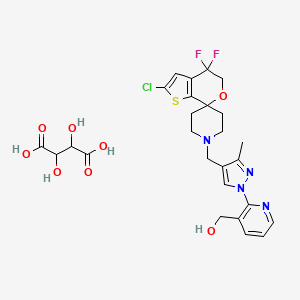
LY2940094 tartrate
Overview
Description
LY2940094 tartrate, also known as BTRX-246040 tartrate, is a potent, brain penetrant, selective and orally available N/OFQ peptide (NOP) receptor antagonist with high affinity (Ki=0.105 nM) and antagonist potency (Kb=0.166 nM). It has been shown to reduce Ethanol self-administration and Ethanol seeking in animal models .
Molecular Structure Analysis
The molecular structure of LY2940094 tartrate is represented by the formula C26H29ClF2N4O8S and has a molecular weight of 631.05 . The exact structure can be found in various chemical databases and research articles .Physical And Chemical Properties Analysis
LY2940094 tartrate has a molecular weight of 631.05 and a chemical formula of C26H29ClF2N4O8S . More detailed physical and chemical properties such as solubility, stability, and reactivity can typically be found in the compound’s Material Safety Data Sheet (MSDS).Scientific Research Applications
1. Chiral Metal Coordination Polymers
LY2940094 tartrate is used in the synthesis of chiral metal coordination polymers. These polymers are formed under hydrothermal conditions, demonstrating the robustness and stability of LY2940094 tartrate in these environments. Such applications highlight its potential in material science and coordination chemistry (Thushari et al., 2005).
2. Structural Analysis and Characterization
The structural properties of LY2940094 tartrate, such as crystallinity and lattice formation, are subjects of interest in solid-state chemistry. Studies like those on lithium thallium tartrate monohydrate provide insights into the arrangement of tartrate ions and their coordination with metal ions, which can be applied to understand LY2940094 tartrate's structure (Kay, 1978).
3. Photoluminescence Studies
LY2940094 tartrate's potential in photoluminescence is explored through studies on similar compounds. For example, research on ZnWO4 crystallites shows how tartrate ions influence the photoluminescent properties of doped RE3+ ions, suggesting similar possibilities for LY2940094 tartrate in optoelectronic applications (Li et al., 2019).
4. Catalytic Applications
The use of tartrate derivatives in catalysis is another significant area of research. For instance, chiral tartrate-derived catalysts have been used in enantioselective reactions, indicating potential applications for LY2940094 tartrate in asymmetric synthesis and catalysis (Loh et al., 1996).
5. Synthesis and Characterization of Complexes
The synthesis of metal complexes involving tartrate ions, as seen in lanthanide-based tungstoarsenate dimers, is relevant to the study of LY2940094 tartrate. These complexes have applications in materials science and coordination chemistry, where understanding the binding and coordination patterns of tartrate ions is crucial (Li et al., 2019).
Safety And Hazards
According to the Safety Data Sheet, LY2940094 tartrate is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory tract irritation) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment as required .
properties
IUPAC Name |
[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClF2N4O2S.C4H6O6/c1-14-16(11-29(27-14)20-15(12-30)3-2-6-26-20)10-28-7-4-21(5-8-28)19-17(9-18(23)32-19)22(24,25)13-31-21;5-1(3(7)8)2(6)4(9)10/h2-3,6,9,11,30H,4-5,7-8,10,12-13H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKWYQOOVWQULQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClF2N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
LY2940094 tartrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B608646.png)
![4-[3-(2-Methoxy-pyridin-3-yl)-pyrazolo[1,5-a]pyrimidin-5-yl]-piperazine-1-carboxylic acid isopropyl ester](/img/structure/B608648.png)
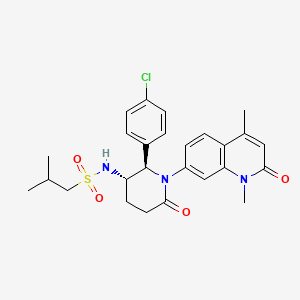
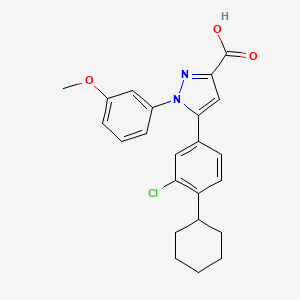
![6-Chloro-N~4~-Cyclopropyl-N~4~-[(Thiophen-2-Yl)methyl]pyrimidine-2,4-Diamine](/img/structure/B608652.png)
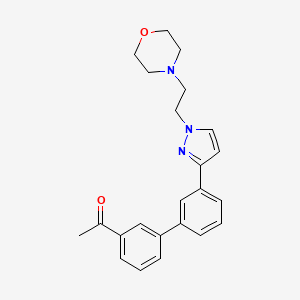
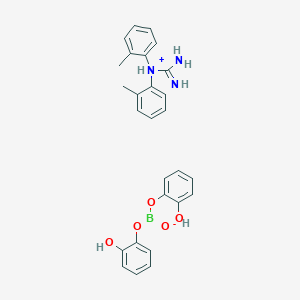
![5-[(7S)-3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B608657.png)
![N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide](/img/structure/B608659.png)
![N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-2-[(3-chloroquinolin-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B608661.png)

